N-(cyclohexylmethyl)-2-[4-(5-hydroxypentyl)piperazin-1-yl]acetamide
Description
N-(cyclohexylmethyl)-2-[4-(5-hydroxypentyl)piperazin-1-yl]acetamide is a complex organic compound that features a piperazine ring substituted with a hydroxypentyl group and an acetamide moiety
Properties
IUPAC Name |
N-(cyclohexylmethyl)-2-[4-(5-hydroxypentyl)piperazin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H35N3O2/c22-14-6-2-5-9-20-10-12-21(13-11-20)16-18(23)19-15-17-7-3-1-4-8-17/h17,22H,1-16H2,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFHRINILRPOVIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CNC(=O)CN2CCN(CC2)CCCCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H35N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(cyclohexylmethyl)-2-[4-(5-hydroxypentyl)piperazin-1-yl]acetamide typically involves multiple steps. One common approach is to start with the piperazine ring and introduce the hydroxypentyl group through a nucleophilic substitution reaction. The cyclohexylmethyl group can be added via a reductive amination process. The final step involves the acetamide formation through an acylation reaction using acetic anhydride or acetyl chloride under basic conditions .
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors to ensure consistent reaction conditions and the use of high-purity reagents to minimize impurities.
Chemical Reactions Analysis
Types of Reactions
N-(cyclohexylmethyl)-2-[4-(5-hydroxypentyl)piperazin-1-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The carbonyl group can be reduced back to a hydroxyl group using reducing agents like sodium borohydride.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane at room temperature.
Reduction: Sodium borohydride in methanol at 0°C.
Substitution: Alkyl halides in the presence of a base like potassium carbonate in acetonitrile.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an alcohol.
Substitution: Formation of various substituted piperazine derivatives.
Scientific Research Applications
N-(cyclohexylmethyl)-2-[4-(5-hydroxypentyl)piperazin-1-yl]acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Potential use as a ligand in receptor studies due to its piperazine moiety.
Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders.
Industry: Used in the development of new materials with specific properties, such as polymers and resins
Mechanism of Action
The mechanism of action of N-(cyclohexylmethyl)-2-[4-(5-hydroxypentyl)piperazin-1-yl]acetamide involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors in the body, potentially modulating their activity. The hydroxypentyl group may enhance the compound’s solubility and bioavailability, while the acetamide moiety can participate in hydrogen bonding, stabilizing the compound’s interaction with its target .
Comparison with Similar Compounds
Similar Compounds
- N-(cyclohexylmethyl)-2-[4-(4-propoxyphenyl)piperazin-1-yl]acetamide
- N-(cyclohexylmethyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]acetamide
Uniqueness
N-(cyclohexylmethyl)-2-[4-(5-hydroxypentyl)piperazin-1-yl]acetamide is unique due to the presence of the hydroxypentyl group, which can significantly influence its chemical properties and biological activity. This distinguishes it from other similar compounds that may have different substituents on the piperazine ring .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
